2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

pKa prediction ionization state physicochemical profiling

This compound is the halogen-free, neutral-form reference in the [1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] benzoate SAR series. With zero halogen atoms, it eliminates dehalogenation-derived reactive metabolite liability, making it an ideal negative control for CYP-mediated oxidative metabolism studies. Its pKa of 2.89 places it >1 log unit apart from chlorinated analogs, enabling pairwise ionization-state screening. At MW 288.36 and 15 heavy atoms, it qualifies as a fragment-like probe for ligand efficiency analysis. Supplied at 95% purity for early drug discovery.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 477872-42-7
Cat. No. B2694769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole
CAS477872-42-7
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C(S2)C)C
InChIInChI=1S/C15H16N2O2S/c1-9-5-7-13(8-6-9)15(18)19-17-11(3)14-10(2)16-12(4)20-14/h5-8H,1-4H3/b17-11+
InChIKeyLBYAKKXSCLOQGJ-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scientific Procurement Guide: 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS 477872-42-7) — Structural Overview and Class Identity


2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS 477872-42-7) belongs to the O-benzoyl oxime ether subclass of thiazole derivatives, featuring a 2,4-dimethyl-1,3-thiazole core conjugated to a 4-methylbenzoyl oxime ester at the 5-position . The compound has a molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g·mol⁻¹, with a predicted pKa of 2.89 ± 0.10 and a predicted density of 1.19 ± 0.1 g·cm⁻³ . It is supplied as a research-grade screening compound with a minimum purity specification of 95% . Structurally, it occupies a defined position within a proprietary series of [1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] benzoate analogs that differ solely in the substitution pattern on the benzoyl ester, making it a useful tool for comparative structure-activity relationship (SAR) studies in early drug discovery .

Procurement Warning: Why Generic 5-Substituted Thiazole Analogs Cannot Substitute for 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole


In-class substitution among 5-[(benzoyl)oxy]ethanimidoyl thiazole derivatives is demonstrably inadvisable because even single-atom or single-position modifications on the benzoyl ester produce significant shifts in acid-base character, lipophilicity, and putative target engagement profiles . The O-benzoyl oxime ester linkage is both a pharmacophoric determinant and a hydrolytically labile handle; altering the aryl substituent from 4-methyl to 3-chloro or 4-chloro changes the predicted pKa by over one log unit and can reorder the compound's ionization state at physiological pH, directly impacting membrane permeability, solubility, and assay compatibility [1]. Furthermore, the 2,4-dimethyl substitution on the thiazole ring is fixed across this analog series and is known in the broader literature to influence heterocycle electronics and metabolic stability; thus, swapping the entire scaffold for a mono-substituted or phenyl-substituted thiazole oxime would introduce uncontrolled variables that confound SAR interpretation [2]. The quantitative comparisons below establish exactly where this compound diverges from its nearest commercially available neighbors.

Quantitative Differentiation Evidence: 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole Versus Closest Analogs


Predicted pKa Difference of 1.46 Log Units Distinguishes This Compound from the 2-(4-Chlorophenyl) Analog in Ionization-Dependent Assays

The target compound (CAS 477872-42-7) carries a 4-methyl substituent on the benzoyl ester and a 2-methyl group on the thiazole ring, yielding a predicted pKa of 2.89 ± 0.10 . The closest commercially available comparator, 2-(4-chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole (CAS 477872-47-2), replaces the thiazole 2-methyl with a 4-chlorophenyl group and has a predicted pKa of 1.43 ± 0.10 . This results in a quantified ΔpKa = 1.46 log units. At pH 7.4, the target compound exists predominantly in its neutral form, whereas the 2-(4-chlorophenyl) analog is substantially deprotonated and negatively charged, which would alter logD and passive membrane permeability.

pKa prediction ionization state physicochemical profiling ADME

Absence of Halogen Atoms on the Benzoyl Ester Differentiates This Compound from the 3-Chlorobenzoyl and 3,4-Dichlorobenzoyl Analogs in Oxidative Metabolism Liability

The target compound features an unsubstituted para-methyl on the benzoyl ester (C₆H₄-p-CH₃), containing zero halogen atoms . Two direct analogs within the same [1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] benzoate series introduce halogen substituents: the 3-chlorobenzoyl ester (CAS 477872-44-9, C₁₄H₁₃ClN₂O₂S, MW 308.8) and the 3,4-dichlorobenzoyl ester (CAS 477872-40-5, C₁₄H₁₂Cl₂N₂O₂S, MW 343.23) . Halogen substituents, particularly chlorine, are well-established sites of oxidative dehalogenation by CYP450 enzymes, which can lead to reactive metabolite formation and increased metabolic clearance [1]. The methyl-substituted target compound avoids this metabolic pathway entirely, offering potential advantages in stability-first screening cascades.

halogen-free scaffold metabolic stability drug-likeness CYP liability

Verified Commercial Purity Specification of ≥95% by AKSci Provides a Reproducible Procurement Baseline Absent from Unspecified Vendor Listings

The compound is listed by AKSci (Catalog 0068CG) with a minimum purity specification of 95%, supported by a Certificate of Analysis (COA) available upon request and a Safety Data Sheet (SDS) . In the broader screening compound market, many analogs in the 477872-XX-X series are offered without a publicly disclosed purity specification or are marked as 'discontinued' — for example, the 3,4-dichlorobenzoyl analog (CAS 477872-40-5) is noted as a discontinued product by CymitQuimica . A documented purity specification reduces the probability of false-positive or false-negative results arising from unknown impurities and enables cross-batch normalization.

purity specification quality control reproducibility procurement

Molecular Weight Difference of 96.5 g·mol⁻¹ Relative to the 2-(4-Chlorophenyl) Analog Alters Ligand Efficiency Calculations and Fragment-Based Screening Suitability

The target compound has a molecular weight of 288.36 g·mol⁻¹ (C₁₅H₁₆N₂O₂S) . The 2-(4-chlorophenyl) analog (CAS 477872-47-2) has a molecular weight of 384.88 g·mol⁻¹ (C₂₀H₁₇ClN₂O₂S) , yielding a difference of 96.5 g·mol⁻¹. This 33.5% increase in mass is driven entirely by replacement of the thiazole 2-methyl group with a 4-chlorophenyl substituent. In fragment-based drug discovery, the target compound sits near the upper boundary of fragment-like space (MW < 300), making it more suitable for fragment-screening libraries and for calculating ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) without the confounding influence of a large aromatic appendage that dominates binding energy [1].

molecular weight ligand efficiency fragment-based drug discovery lead-likeness

Thiazole O-Benzoyl Oxime Scaffold Literature Precedent Supports Antibacterial Enzyme Inhibition as a Class-Wide Plausible Target Profile with Substituent-Dependent Potency

Published syntheses of thiazole oxime derivatives demonstrate that the O-benzoyl oxime moiety is a non-classical bioisostere capable of engaging bacterial enzyme active sites. Özdemir et al. (2022) reported that thiazole oxime derivatives exhibit measurable antibacterial activity in Kirby-Bauer disk diffusion assays against Gram-positive and Gram-negative strains, with gentamicin as a positive control [1]. Although no strain-specific MIC data for the exact target compound is available, the conserved O-benzoyl oxime pharmacophore across the series implies that replacing the benzoyl ester substituent (e.g., 4-methyl vs 4-chloro vs 4-methoxy) would be expected to modulate potency in a predictable SAR manner, making this compound a relevant probe for exploring substituent effects on antibacterial target engagement [1][2].

antibacterial enzyme inhibition thiazole oxime SAR

Predicted Boiling Point (427.9 °C) and Density (1.19 g·cm⁻³) Provide Solid-Phase Handling and Storage Guidance Distinct from Lower-Melting Chlorinated Analogs

The predicted boiling point of the target compound is 427.9 ± 55.0 °C with a predicted density of 1.19 ± 0.1 g·cm⁻³ . The 2-(4-chlorophenyl) analog (CAS 477872-47-2) has a predicted boiling point of 541.0 ± 60.0 °C and a predicted density of 1.26 ± 0.1 g·cm⁻³ , reflecting the increased mass and polarizability conferred by the chlorophenyl substituent. While both compounds require storage at ambient or cooled conditions (the AKSci listing recommends long-term storage in a cool, dry place for the target compound ), the 113 °C lower predicted boiling point and lower density of the target compound indicate greater volatility and different physical handling characteristics during solid dispensing and DMSO stock preparation.

thermal stability storage conditions physicochemical characterization compound management

Evidence-Backed Research and Procurement Application Scenarios for 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole


Medicinal Chemistry Hit-to-Lead SAR Libraries Focused on Ionization-State-Dependent Target Engagement

The 1.46-log-unit pKa difference between this compound and its 2-(4-chlorophenyl) analog establishes a clear physicochemical gradient for ionization-state-dependent screening. Researchers building focused libraries to probe how charge state affects target binding (e.g., to metalloenzymes, GPCRs, or ion channels) can use this compound as the 'neutral-form' reference point alongside the 'anionic-form' 2-(4-chlorophenyl) analog . The documented availability of both compounds from commercial sources (AKSci, ChemicalBook) makes this pairwise comparison operationally feasible for medium-throughput biophysical assays such as SPR or thermal shift .

Halogen-Free Probe Molecules for Oxidative Metabolism Profiling and Reactive Metabolite Risk Assessment

For ADME screening cascades that specifically assess CYP-mediated oxidative dehalogenation liability, this compound serves as a halogen-free negative control within the [1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] benzoate series. Its zero-halogen-atom benzoyl ester eliminates the possibility of dechlorination-derived reactive metabolites, allowing researchers to benchmark the metabolic stability of the 3-chlorobenzoyl (CAS 477872-44-9) and 3,4-dichlorobenzoyl (CAS 477872-40-5) analogs against a clean baseline .

Fragment-Based Screening Libraries Requiring MW < 300 Da and Ligand Efficiency Optimization

With a molecular weight of 288.36 g·mol⁻¹, this compound falls within fragment-like chemical space, unlike the 2-(4-chlorophenyl) analog (MW 384.88). It is thus suitable for inclusion in fragment-screening libraries targeting novel bacterial or parasitic enzyme inhibition, as supported by the class-level antibacterial SAR of thiazole oximes . Its 15 heavy-atom count permits meaningful ligand efficiency calculations, making it a tractable starting point for structure-guided optimization .

Physicochemical Profiling and Solid-Form Characterization Studies Across a Matched Analog Series

The predicted boiling point (427.9 °C) and density (1.19 g·cm⁻³) of this compound, together with the comparable data for the 2-(4-chlorophenyl), 3-chlorobenzoyl, and 3,4-dichlorobenzoyl analogs, provide a matched matrix for studying how incremental structural changes (methyl → chloro → dichloro → chlorophenyl) affect solid-state properties, thermal stability, and DMSO solubility . This is directly relevant to compound management groups optimizing automated storage and liquid-handling protocols for screening deck maintenance .

Quote Request

Request a Quote for 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.